molecular formula C11H18N4 B8658652 6-methyl-N-(4-piperidinylmethyl)-4-Pyrimidinamine

6-methyl-N-(4-piperidinylmethyl)-4-Pyrimidinamine

Cat. No.: B8658652
M. Wt: 206.29 g/mol
InChI Key: AUALWNWZEDBUJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-N-(4-piperidinylmethyl)-4-Pyrimidinamine is a chemical compound with a molecular formula of C12H19N3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a piperidinylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(4-piperidinylmethyl)-4-Pyrimidinamine typically involves the reaction of 6-methyl-4-chloropyrimidine with piperidine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(4-piperidinylmethyl)-4-Pyrimidinamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-methyl-N-(4-piperidinylmethyl)-4-Pyrimidinamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-N-(4-piperidinylmethyl)-4-Pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-N-(4-piperidinyl)-2-pyridinamine
  • 4-Methoxy-6-methyl-N-(4-piperidinyl)-2-pyrimidinamine

Uniqueness

6-methyl-N-(4-piperidinylmethyl)-4-Pyrimidinamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

6-methyl-N-(piperidin-4-ylmethyl)pyrimidin-4-amine

InChI

InChI=1S/C11H18N4/c1-9-6-11(15-8-14-9)13-7-10-2-4-12-5-3-10/h6,8,10,12H,2-5,7H2,1H3,(H,13,14,15)

InChI Key

AUALWNWZEDBUJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)NCC2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-[(2-chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester (EXAMPLE 57, 0.50 g, 1.33 mmol), Pd/C (10%, 0.05 g) in absolute ethanol (15 mL) was vigorously stirred under 1 atm H2 for 6 h. Filtered and concentrated, the reaction gave 4-[(6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine. M.S. (M+1): 207.30
Name
4-[(2-chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.05 g
Type
catalyst
Reaction Step One

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